N,1-bis(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N,1-bis(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-bis(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization and subsequent functional group modifications to yield the final product. Common reagents used in these reactions include reducing agents like sodium borohydride and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N,1-bis(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,1-bis(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and altering gene expression. The exact mechanism depends on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N,1-bis(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide shares structural similarities with other pyrrolidine derivatives, such as:
- N,1-bis(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylate
- N,1-bis(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H24N2O6 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N,1-bis(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H24N2O6/c1-26-14-5-7-16(18(10-14)28-3)22-21(25)13-9-20(24)23(12-13)17-8-6-15(27-2)11-19(17)29-4/h5-8,10-11,13H,9,12H2,1-4H3,(H,22,25) |
InChI Key |
BAIATIXDDOJEKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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